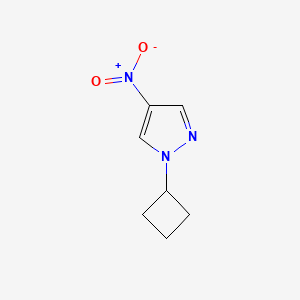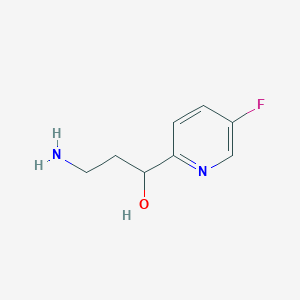![molecular formula C13H23NO B13167495 [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the cyclopropylmethyl group and the azabicyclo structure imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications, providing a practical route to the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH3, RNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects
Industry
In industry, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it a valuable intermediate in the production of various industrial products.
Wirkmechanismus
The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol involves its interaction with specific molecular targets. The cyclopropylmethyl group and the azabicyclo structure allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 3-Azabicyclo[3.1.1]heptanes
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
The uniqueness of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol lies in its specific structure, which imparts unique chemical and biological properties. The presence of the cyclopropylmethyl group and the azabicyclo structure distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C13H23NO |
|---|---|
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol |
InChI |
InChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2 |
InChI-Schlüssel |
IAWCMDPGKZNLSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC(C1)N2CC3CC3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


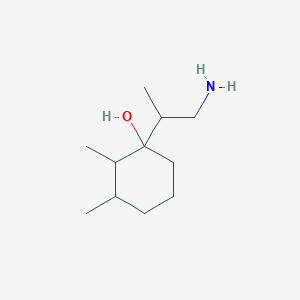
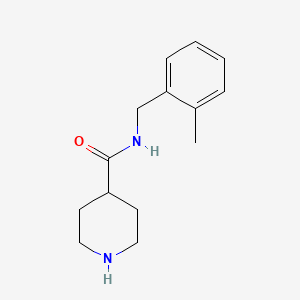
![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)
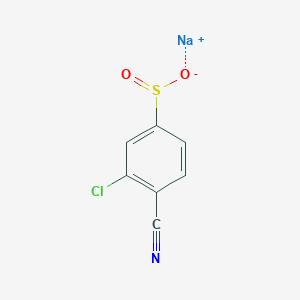

![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)

